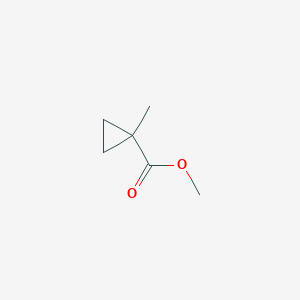

Methyl 1-Methylcyclopropane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(3-4-6)5(7)8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHFTBWCEOBGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337680 | |

| Record name | Methyl 1-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6206-25-3 | |

| Record name | Methyl 1-methylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-Methylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Methyl 1 Methylcyclopropane 1 Carboxylate

Strain Energy and Electronic Structure Influences on Cyclopropane (B1198618) Reactivity

The reactivity of cyclopropane and its derivatives is fundamentally linked to their high ring strain, a consequence of significant angle strain. masterorganicchemistry.com The internal C-C-C bond angles of approximately 60° deviate substantially from the ideal tetrahedral angle of 109.5°, leading to inefficient orbital overlap. masterorganicchemistry.com This strain is quantified as strain energy (SE), which for the parent cyclopropane is about 27 kcal/mol. masterorganicchemistry.com This stored energy can be released in ring-opening reactions, providing a powerful thermodynamic driving force.

The electronic structure of cyclopropane is also unique. The C-C sigma bonds are described as "bent bonds," containing a higher degree of p-character than typical alkane C-C bonds. acs.org This imparts some "pi-character" to the bonds, making them susceptible to attack by electrophiles, akin to alkenes. nih.gov Recent quantitative models suggest that enhanced electronic delocalization within the three-membered ring, in addition to strain release, contributes to lowering the activation barriers for ring-opening reactions. acs.org

Substituents can significantly influence this inherent reactivity. In a study of polysubstituted methylcyclopropanes, the total strain energy (SE) was found to be a sum of the fundamental ring strain energy (RSE) and additional strain from non-valence interactions. acs.org The RSE was determined to be a constant 117.9 ± 0.3 kJ/mol, regardless of the number of methyl groups. acs.org However, steric and electronic effects from substituents like the methyl and methoxycarbonyl groups in Methyl 1-Methylcyclopropane-1-carboxylate modify the electron density and stability of the ring, influencing the regioselectivity and rate of cleavage. The electron-withdrawing nature of the carboxylate group, for instance, can activate the cyclopropane ring towards certain nucleophilic or reductive ring-opening pathways. acs.org

| Parameter | Value | Significance |

|---|---|---|

| Ring Strain Energy (RSE) of Methylcyclopropanes | 117.9 ± 0.3 kJ/mol | Represents the inherent strain of the cyclopropane ring, a key driver for ring-opening reactions. acs.org |

| Pitzer Strain Energy per contact | 4.4 ± 0.1 kJ/mol | Quantifies the additional strain from substituent interactions in substituted cyclopropanes. acs.org |

| Strain Energy (SE) of 1,1-dimethylcyclopropane | 117.0 kJ/mol | Provides a baseline for the strain in a gem-disubstituted cyclopropane, structurally related to the title compound. acs.org |

**3.2. Ring-Opening Reactions of the Cyclopropane Moiety

The release of ring strain is a primary motivator for the diverse ring-opening reactions that characterize cyclopropane chemistry. These transformations can be initiated by thermal energy, catalysts, or specific reagents, proceeding through various mechanistic pathways.

Thermal isomerization of cyclopropane derivatives is a well-studied process that typically proceeds through a biradical mechanism. A study on the thermal decomposition of the closely related Methyl cyclopropanecarboxylate (B1236923) (MCPC) between 682-793 K revealed that isomerization is the main pathway, accounting for 95% of its decomposition. researchgate.net The process is a homogeneous, first-order, non-radical chain reaction. researchgate.net The primary products are methyl-3-butenoate, methyl-2-butenoate (cis+trans), and methyl-2-propenoate. researchgate.net The presence of the methoxycarbonyl group was found to lower the activation energy for isomerization by approximately 35 kJ/mol compared to unsubstituted cyclopropane, indicating electronic stabilization of the transition state. researchgate.net It is proposed that the reaction proceeds via the formation of a trimethylene biradical intermediate. researchgate.net

| Reaction | Arrhenius A-factor (log₁₀(A/s⁻¹)) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| MCPC → Methyl-3-butenoate | 13.3 ± 1.6 | 243.6 ± 22.5 |

| MCPC → Methyl-2-butenoate (cis+trans) | 13.3 ± 1.4 | 233.8 ± 18.6 |

| MCPC → Methyl-2-propenoate | 13.9 ± 0.8 | 251.3 ± 10.7 |

| Total MCPC Decomposition | 13.7 ± 1.2 | 236.9 ± 16.8 |

Catalytic methods offer milder conditions for ring-opening. Organocatalysis, for example, has been shown to activate cyclopropane scaffolds for new transformations. rsc.org Lewis acids can promote cyclopropane-cyclopentene rearrangements in fused vinylcyclopropanes. digitellinc.com Moreover, cooperative catalysis using multiple metal catalysts, such as iridium and copper, can achieve regio- and enantioselective ring-opening of vinylcyclopropanes. rsc.org For electrophilic cyclopropanes, Lewis acids like titanium tetrachloride (TiCl₄) can be essential for ring-opening reactions, for instance with PhSeCN, by coordinating to the carbonyl oxygen and facilitating cleavage. rsc.org

The cleavage of a C-C bond in the cyclopropane ring can occur via two distinct pathways: homolytic or heterolytic cleavage. maricopa.edulibretexts.org

Homolytic Cleavage (Homolysis): In this process, the two electrons of the sigma bond are split evenly between the two carbon atoms, resulting in the formation of radical species. libretexts.orgchemistrysteps.com This pathway is characteristic of thermal and photochemical reactions where sufficient energy is supplied to break the bond symmetrically. libretexts.org The thermal decomposition of methylcyclopropanecarboxylate into biradical intermediates is a prime example of homolysis. researchgate.net These reactions often require initiators like heat or UV light. youtube.com

Heterolytic Cleavage (Heterolysis): This pathway involves the unequal division of the bonding electrons, where one carbon atom retains both electrons, forming a carbanion, while the other becomes a carbocation. maricopa.educhemistrysteps.com This type of cleavage is typical in ionic reactions, often mediated by polar reagents, electrophiles, or nucleophiles. maricopa.edu The direction of cleavage in substituted cyclopropanes like this compound is influenced by the electronic nature of the substituents. An electron-withdrawing group like the ester can stabilize an adjacent carbanion, potentially directing the course of a nucleophile-induced ring-opening. Conversely, electrophilic attack on the cyclopropane ring leads to a carbocationic intermediate. rsc.orgnih.gov

Iodine-containing reagents have proven effective in mediating the ring-opening of activated cyclopropanes. Hypervalent iodine reagents, in the presence of a silver salt like AgBF₄, can achieve 1,3-difluorination and 1,3-oxyfluorination of 1,1-disubstituted cyclopropanes. nih.govrsc.org The reaction is proposed to proceed via an electrophilic ring-opening mechanism, where an iodonium (B1229267) species initiates the cleavage of the cyclopropane ring. nih.govrsc.org This method is highly regioselective and occurs under mild conditions. nih.gov Aryl iodide catalysts can also be used for general 1,3-oxidation reactions of cyclopropanes. nih.gov

Reductive ring-opening can be mediated by samarium(II) iodide (SmI₂). acs.org In the presence of a proton (or deuterium) source, SmI₂ can reductively cleave the ring of cyclopropanes bearing carboxylate ester substituents. This method allows for the regioselective synthesis of γ-deutero esters, indicating the formation of a carbanionic intermediate that is subsequently quenched. acs.org This process highlights a heterolytic cleavage pathway initiated by single-electron transfer from the SmI₂.

The cleavage of the cyclopropane ring in this compound generates highly reactive intermediates whose subsequent behavior defines the final product.

Biradicals: As seen in thermal isomerizations, the homolytic cleavage of a C-C bond leads to a 1,3-biradical (or trimethylene radical). researchgate.net This intermediate is not static; it can undergo several transformations. It can re-close to form the starting material or a stereoisomer, or it can undergo intramolecular hydrogen shifts and rearrangements to yield various isomeric acyclic alkenes. researchgate.net

Carbanions and Carbocations: Heterolytic cleavage results in ionic intermediates. In iodide-mediated reductive ring-opening with SmI₂, a radical anion is initially formed, which evolves into a γ-carbanion stabilized by the ester group. acs.org This carbanion is then protonated to give the final product. acs.org In electrophilic additions, such as those mediated by hypervalent iodine or selenenyl halides, a carbocationic intermediate is formed after the initial attack. rsc.orgnih.gov This cation is then trapped by a nucleophile present in the reaction mixture. The stability of this carbocation, influenced by the methyl and ester substituents, dictates the regiochemical outcome of the reaction.

Radicals: In certain oxidative ring-opening reactions, radical intermediates are key. nih.gov For instance, a radical can add to a cyclopropane derivative, leading to a cyclopropyl-substituted carbon radical. This species can then undergo rapid ring-opening to generate a more stable, delocalized alkyl radical, which can participate in further reactions like intramolecular cyclization. nih.gov

Detailed Mechanistic Studies of Specific Reactions

The reactions of this compound and its derivatives are a fertile ground for mechanistic studies, particularly concerning the behavior of the highly debated cyclopropylcarbinyl cation.

Kinetics and Thermodynamics of Transformations

Kinetic and thermodynamic studies of reactions involving the 1-methylcyclopropylcarbinyl system provide valuable data on the stability of intermediates and the energy barriers of reaction pathways. As previously mentioned, the radical cation of methyl 1-(4-methoxyphenyl)cyclopropane-1-carboxylate exhibits a decay rate constant of less than 10³ s⁻¹, indicating a significant kinetic stability. nih.gov In contrast, the decarboxylation of the corresponding carboxylic acid radical cation has a rate constant in the order of 10³-10⁴ s⁻¹, highlighting the influence of the functional group on the reaction kinetics. nih.gov

Computational studies on the cyclopropylcarbinyl-homoallyl rearrangement have provided thermodynamic insights. Density Functional Theory (DFT) calculations have been employed to determine the relative energies of the various cationic intermediates and the activation barriers for their interconversion. These studies have shown that the relative energies of the homoallylic cations and the activation barriers to reach them are correlated with the nature of the substituents on the cyclopropane ring.

Concerted vs. Stepwise Reaction Pathways

A key question in the mechanistic study of reactions involving the 1-methylcyclopropyl system is whether they proceed through a concerted or a stepwise pathway. For nucleophilic substitution reactions, the evidence strongly points towards a stepwise mechanism involving a distinct carbocation intermediate.

Computational investigations have revealed that cyclopropylcarbinyl cations are stable intermediates, whereas the more symmetric, non-classical bicyclobutonium structures are high-energy transition states. nih.gov This suggests that the reaction does not proceed through a single, concerted step where the leaving group departs as the nucleophile attacks, but rather through a multi-step process. The initial step is the formation of the cyclopropylcarbinyl cation, which can then undergo several subsequent transformations, including direct nucleophilic attack or rearrangement to a homoallylic cation followed by nucleophilic attack. nih.gov

Transition State Analysis

The analysis of transition states is crucial for understanding the preference for certain reaction pathways. In the context of the cyclopropylcarbinyl-homoallyl rearrangement, DFT calculations have been used to locate and characterize the transition states for various rearrangement pathways.

These studies have shown that bicyclobutonium-like structures represent the transition states for the interconversion of cyclopropylcarbinyl cations, rather than being stable intermediates themselves. nih.gov The activation barriers to reach these transition states, and the subsequent homoallylic cations, are influenced by the substituents on the cyclopropane ring. For many systems, direct nucleophilic attack on the cyclopropylcarbinyl cation is kinetically favored. However, for certain substrates, the rearrangement to the homoallyl cation becomes competitive, leading to a mixture of products. nih.gov This competition between pathways is a direct consequence of the relative energies of the transition states for nucleophilic attack versus rearrangement.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules, including Methyl 1-Methylcyclopropane-1-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy is used to identify the types and connectivity of hydrogen atoms in a molecule. For this compound, the proton NMR spectrum is expected to show distinct signals corresponding to the methyl group attached to the cyclopropane (B1198618) ring, the methoxy (B1213986) group of the ester, and the diastereotopic methylene (B1212753) protons of the cyclopropane ring. The chemical shifts, signal multiplicities (splitting patterns), and integration values of these signals provide definitive evidence for the compound's structure.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropane ring, the methyl carbons, and the methylene carbons of the cyclopropane ring.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| CH ₃-C(ring) | ~1.2 | ~20 | Singlet |

| CH ₂(ring) | ~0.7-1.0 | ~15 | Multiplets |

| CH ₃-O | ~3.6 | ~51 | Singlet |

| C =O | - | ~174 | - |

| C (ring)-CH₃ | - | ~25 | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to verify the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. The molecular weight of this compound is 114.14 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation to produce smaller, characteristic ions. Publicly available GC-MS data indicates that the most significant fragment ions for this compound have mass-to-charge ratios (m/z) of 55, 83, and 39. nih.gov

The fragmentation pattern can be rationalized by considering the structure of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. The presence of the strained cyclopropane ring also influences the fragmentation, often leading to ring-opening reactions. A detailed analysis of the fragmentation pattern provides corroborating evidence for the proposed structure.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 114 | [C₆H₁₀O₂]⁺• (Molecular Ion) | - |

| 83 | [C₅H₇O]⁺ | •OCH₃ |

| 55 | [C₄H₇]⁺ | •COOCH₃ |

| 39 | [C₃H₃]⁺ | Further Fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the hydrocarbon framework. nih.gov

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the ester group, and the C-H stretching and bending vibrations of the methyl and cyclopropane groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1735 | Stretch |

| C-O (Ester) | ~1100-1300 | Stretch |

| C-H (Alkane) | ~2850-3000 | Stretch |

| C-H (Cyclopropane) | ~3000-3100 | Stretch |

X-ray Crystallography for Absolute Stereochemistry and Conformation (on suitable derivatives)

X-ray crystallography is a technique that provides the precise three-dimensional structure of a molecule in the solid state. This method is the gold standard for determining the absolute stereochemistry and conformation of a molecule. However, X-ray crystallography requires a single, well-ordered crystal. Since this compound is a liquid at room temperature, it cannot be directly analyzed by this technique.

To obtain crystallographic data, it would be necessary to synthesize a suitable solid derivative of the compound. For instance, the corresponding carboxylic acid could be reacted with a chiral amine to form a crystalline amide. The X-ray structure of this derivative would then allow for the determination of the relative and absolute stereochemistry of the parent molecule. Currently, there is no publicly available X-ray crystallographic data for this compound or its derivatives.

Chromatographic Methods (GC, HPLC) for Reaction Monitoring and Purity Determination

Chromatographic methods are essential for monitoring the progress of chemical reactions and for determining the purity of the final product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly used techniques for this purpose.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, where it is separated from other components in the mixture. The purity of the compound is typically determined by the area of the peak in the chromatogram, and this technique is often coupled with mass spectrometry (GC-MS) for definitive identification of the components. Purity specifications for commercially available this compound often cite GC as the analytical method.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound. In HPLC, the compound is dissolved in a solvent and pumped through a column packed with a stationary phase. Different components of the mixture interact differently with the stationary phase, leading to their separation. HPLC is particularly useful for the analysis of less volatile or thermally sensitive compounds and can be adapted for chiral separations to determine the enantiomeric purity of the compound if it were chiral.

The selection of the appropriate chromatographic conditions, such as the column, mobile phase (for HPLC) or carrier gas (for GC), and detector, is crucial for achieving optimal separation and accurate quantification.

Computational and Theoretical Studies on Methyl 1 Methylcyclopropane 1 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular properties of compounds like Methyl 1-Methylcyclopropane-1-carboxylate. DFT methods balance computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and vibrational frequencies of medium-sized organic molecules. researchgate.net

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations can elucidate the distribution of electrons within this compound. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netjjeci.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can quantify the hybridization of atomic orbitals, the delocalization of electrons, and the strength of bonds, including the strained carbon-carbon bonds of the cyclopropane (B1198618) ring. jjeci.netresearchgate.net

A theoretical DFT study would typically yield optimized geometric parameters. The following table represents hypothetical, yet chemically reasonable, data for the key structural features of this compound, as would be determined by a DFT calculation.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| r(C-C)ring | Carbon-carbon bond length within the cyclopropane ring | ~1.51 |

| r(C-C)methyl | Bond length between ring and methyl group carbon | ~1.52 |

| r(C-C)ester | Bond length between ring and ester carbonyl carbon | ~1.50 |

| r(C=O) | Carbonyl double bond length | ~1.21 |

| ∠(C-C-C)ring | Internal angle of the cyclopropane ring | ~60.0 |

| ∠(O=C-O) | Angle of the ester group | ~125.0 |

Reaction Pathway Modeling

Theoretical modeling can map out the energetic landscape of chemical reactions, providing mechanistic insights that are difficult to obtain experimentally.

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful technique used to model a reaction pathway. researchgate.net Once a transition state structure has been located and verified, an IRC calculation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other. This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed view of the geometric changes the molecule undergoes throughout the reaction. researchgate.net

Computational methods can calculate the energies of reactants, products, and transition states. The difference in energy between the transition state and the reactants gives the activation energy (Ea), a critical factor determining the reaction rate. libretexts.orgnih.gov The difference in energy between the products and reactants provides the reaction enthalpy (ΔH).

While specific computational data for the reactions of this compound is not available, experimental data for the closely related thermal decomposition of methylcyclopropanecarboxylate provides a basis for understanding the types of reactions and associated energetics that could be modeled. researchgate.net In these studies, thermal isomerization leads to various products through first-order, non-radical processes. researchgate.net The activation energies for these pathways were determined experimentally. researchgate.net

The table below shows experimental kinetic data for the thermal decomposition of methylcyclopropanecarboxylate, which serves as an example of the kind of data that can be sought through computational modeling. researchgate.net

| Product Formation | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s-1) |

|---|---|---|

| Total Decomposition | 236.9 ± 16.8 | 1013.7 ± 1.2 |

| Methyl-3-butenoate | 243.6 ± 22.5 | 1013.3 ± 1.6 |

| Methyl-2-butenoate (cis+trans) | 233.8 ± 18.6 | 1013.3 ± 1.4 |

| Methyl-2-propenoate | 251.3 ± 10.7 | 1013.9 ± 0.8 |

Molecular Dynamics Simulations (Potential for studying dynamic behavior)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov While quantum calculations are often limited to static structures or single reaction pathways, MD simulations can explore the dynamic behavior of a molecule and its interactions with its environment. mdpi.com

For this compound, MD simulations could be employed to:

Study Solvation: Analyze how the molecule interacts with various solvents, including the arrangement of solvent molecules around the solute and the dynamics of the solvation shell.

Explore Conformational Space: Observe the transitions between different conformations in real-time, providing insights into the molecule's flexibility and the timescales of these changes. This can be particularly useful for large or flexible molecules where quantum calculations of the full potential energy surface are too costly. nih.gov

Simulate Interactions: Model the interaction of this compound with other molecules, surfaces, or biological macromolecules. This is a common application in fields like drug discovery and materials science. nih.govmdpi.com

Although specific MD studies on this compound are not prominent in the literature, the methodology holds significant potential for understanding its behavior in complex systems that are beyond the scope of static quantum chemical models. arxiv.org

In Silico Approaches for Mechanistic Predictions

In silico, or computational, methods are powerful tools for predicting the reaction mechanisms of chemical compounds. These approaches use quantum mechanics and molecular mechanics to model the behavior of molecules and predict the most likely pathways for their reactions. For a molecule like this compound, these methods can elucidate the stability of the strained cyclopropane ring and predict how it might open or react under various conditions.

Theoretical studies, often employing Density Functional Theory (DFT), can be used to calculate the energies of reactants, transition states, and products. ufl.edu This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of reaction feasibility. For instance, the hydrolysis of the ester group or the ring-opening of the cyclopropane moiety can be modeled to understand the energetic barriers and the thermodynamics of these processes.

Table 1: Hypothetical Predicted Reaction Energies for this compound

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | 15.2 | -5.8 |

| Base-Catalyzed Hydrolysis | 12.7 | -10.3 |

| Thermal Ring Opening | 45.1 | +20.5 |

| Radical-Initiated Ring Opening | 25.9 | -15.2 |

Note: The data in this table is illustrative and represents the type of information that would be generated from in silico mechanistic predictions. It is not based on published experimental or computational results for this specific compound.

These computational predictions can guide experimental work by identifying the most promising reaction conditions and helping to rule out less favorable pathways. Furthermore, in silico methods can predict the stereochemical outcomes of reactions, which is crucial for the synthesis of complex molecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jksus.org This is particularly useful in drug discovery for understanding how a small molecule, such as this compound, might interact with a biological target like a protein or enzyme. nih.gov

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

While no specific molecular docking studies have been published for this compound, it is plausible to investigate its interaction with enzymes that process small esters or cyclopropane-containing molecules. For example, a hypothetical docking study could explore its binding to a hydrolase enzyme.

Table 2: Hypothetical Molecular Docking Results for this compound with a Hydrolase Enzyme

| Parameter | Value |

| Docking Score (kcal/mol) | -6.5 |

| Predicted Inhibition Constant (Ki, µM) | 12.3 |

| Key Interacting Residues | SER122, HIS245, ASP210 |

| Types of Interactions | Hydrogen bond with SER122, Hydrophobic interactions with surrounding residues |

Note: The data in this table is for illustrative purposes to demonstrate the output of a molecular docking study. The target enzyme and results are hypothetical and not based on published research.

The insights from molecular docking can guide the design of new molecules with improved binding affinity and selectivity. For this compound, such studies could suggest modifications to its structure to enhance its potential as an enzyme inhibitor or a probe for studying biological pathways.

Derivatization and Complex Molecular Architectures Involving Methyl 1 Methylcyclopropane 1 Carboxylate

Synthesis of Novel Cyclopropane (B1198618) Derivatives

The inherent reactivity of the cyclopropane ring in Methyl 1-methylcyclopropane-1-carboxylate facilitates its use in constructing a variety of novel derivatives. These derivatives often serve as important intermediates in the fields of medicinal chemistry and materials science.

The synthesis of functionalized cyclopropane carboxylic acids and esters from precursors like this compound is a cornerstone of modern organic chemistry. A notable method involves a photoredox-catalyzed cyclopropane synthesis that proceeds through a decarboxylative radical addition–polar cyclization cascade. nih.govbris.ac.uk This approach is valued for its mild reaction conditions and tolerance of a broad range of functional groups. nih.govbris.ac.uk

In this process, various carboxylic acids can be coupled with chloroalkyl alkene substrates in the presence of an organic photocatalyst. nih.govbris.ac.uk For instance, the reaction of diverse α-amino acids with a suitable alkene can yield corresponding cyclopropyl (B3062369) boronic esters or methyl ester cyclopropanes. nih.gov The use of a methyl ester derivative often leads to higher yields compared to boronic esters. nih.gov This methodology has been successfully applied to modify peptides and synthesize complex molecules from naturally occurring carboxylic acids like cholic acid and biotin. nih.gov

Another established route for preparing cyclopropane carboxylic acid esters involves the reaction of an appropriate diene with an alkyl diazoacetate. epo.org This reaction is typically catalyzed by a transition metal complex, such as those derived from copper or chiral Schiff bases, which can influence the stereochemical outcome of the product. epo.org The process often uses an excess of the diene, and the progress of the reaction can be monitored by measuring the evolution of nitrogen gas. epo.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

| Carboxylic Acid | Chloroalkyl Alkene | Organic Photocatalyst (e.g., 4CzIPN), Light | Functionalized Cyclopropane Ester | nih.govbris.ac.uk |

| Diene | Alkyl Diazoacetate | Transition Metal Complex (e.g., Copper) | Cyclopropane Carboxylic Acid Ester | epo.org |

| Tetrahydrothiophene & Ethyl bromoacetate | Acetone, then NaOH/K2CO3 | Phase Transfer | Cyclopropane Carboxylic Acid Ester | google.com |

Methylene- and alkylidenecyclopropanes are highly strained and reactive molecules that serve as valuable intermediates in organic synthesis. nih.govcapes.gov.br Their preparation from cyclopropane precursors is a topic of significant research interest. The unique reactivity of these systems allows them to be precursors for various heterocyclic compounds and to participate in transition metal-catalyzed reactions. capes.gov.br

Stereoselective Synthesis of Trisubstituted Cyclopropane Derivatives

The development of methods for the stereoselective synthesis of trisubstituted cyclopropanes is crucial for accessing specific isomers of pharmacologically active compounds. One powerful strategy involves the use of biocatalysis. Engineered myoglobin (B1173299) catalysts have been employed for the highly diastereoselective and enantioselective cyclopropanation of α-difluoromethyl alkenes with ethyl diazoacetate, producing CHF2-containing trisubstituted cyclopropanes in high yields and with excellent stereoselectivity. rochester.edu This biocatalytic system has demonstrated broad applicability, extending to mono- and trifluoromethylated olefins. rochester.edu

Another robust methodology utilizes 1-alkenyl-1,1-heterobimetallic intermediates for the stereoselective synthesis of trisubstituted cyclopropanols and cyclopropylboronate esters. organic-chemistry.org This process begins with the hydroboration of B(pin)-substituted alkynes, followed by transmetalation to generate 1,1-heterobimetallic complexes. organic-chemistry.org These intermediates react with aldehydes and undergo in situ cyclopropanation to yield cyclopropyl boronate esters with outstanding diastereoselectivity. organic-chemistry.org Subsequent oxidation of these boronate esters produces trisubstituted cyclopropanols as single diastereomers in high yields. organic-chemistry.org

| Method | Key Reagents | Key Features | Product | Ref |

| Biocatalysis | Engineered Myoglobin, Ethyl Diazoacetate, α-difluoromethyl alkene | High diastereo- and enantioselectivity | CHF2-containing trisubstituted cyclopropanes | rochester.edu |

| Heterobimetallic Intermediates | 1-alkynyl-1-boronate ester, Dialkylzinc, Aldehyde | Excellent diastereoselectivity, one-pot tandem reaction | Trisubstituted cyclopropyl boronate esters and cyclopropanols | organic-chemistry.org |

Formation of Nitrogen-Containing Derivatives (e.g., Amides, Carbamates)

Nitrogen-containing derivatives of cyclopropanes, such as amides and carbamates, are of significant interest in medicinal chemistry. This compound and its corresponding carboxylic acid are valuable starting materials for creating these derivatives. For example, 1-phenylcyclopropane carboxylic acid can undergo an acid-amine coupling reaction with various amino phenoxy acetates using a coupling agent like HATU to form 1-phenylcyclopropane carboxamide derivatives. nih.gov

Furthermore, methyl cyclopropane carboxylate is utilized as a reagent in the synthesis of N'-thiazole and N-pyrazole based inhibitors of MAP kinase p38α, highlighting its importance in the development of potential therapeutic agents. chemicalbook.comhsppharma.com The synthesis of cyclopropyl-containing amino acids and their incorporation into peptides is another area of active research, where the cyclopropane moiety can impart unique conformational constraints and metabolic stability. nih.gov For instance, α-amino acids with carbamoyl (B1232498) protecting groups can be efficiently converted to their corresponding cyclopropyl derivatives. nih.gov

Halogenation and Other Substituent Introduction on the Ring

The introduction of halogen atoms onto a cyclopropane ring can significantly alter the chemical and physical properties of the molecule. Halodecarboxylation represents a fundamental method for converting carboxylic acids into organic halides through the selective cleavage of a carbon-carbon bond. acs.orgnih.gov This process allows for the transformation of readily available carboxylic acids into valuable organic halides. acs.orgnih.gov For instance, the conversion of a cyclopropane carboxylic acid to a cyclopropyl halide can be achieved under various conditions, although rearrangements can sometimes occur with strained rings. nih.gov

A patented method for producing 1-methylcyclopropanecarboxylic acid involves a cyclopropylation reaction of methacrylic acid derivatives with a trihalide, followed by a dehalogenation step using metallic sodium to form the cyclopropane ring. google.com While the goal is dehalogenation, this illustrates a synthetic strategy involving halogenated intermediates.

In natural product biosynthesis, cryptic halogenation is a fascinating strategy for forming cyclopropane rings. nih.gov In this mechanism, a halogen is introduced into a precursor molecule, which facilitates an intramolecular cyclization to form the cyclopropane ring, followed by the subsequent elimination of the halogen. nih.gov This biosynthetic pathway is observed in the formation of coronamic acid. nih.gov

| Reaction Type | Starting Material | Reagents | Product | Key Feature | Ref |

| Halodecarboxylation | Carboxylic Acid | Halogenating Agent (e.g., I2, K3PO4) | Organic Halide | C-C bond cleavage, CO2 liberation | acs.orgnih.gov |

| Cyclopropylation/Dehalogenation | Methacrylic Acid Derivative | Trihalide, Base, then Sodium Metal | 1-Methylcyclopropanecarboxylic acid | Formation of a halogenated intermediate | google.com |

| Biosynthetic Halogenation | Acyclic Precursor | Halogenase, Cyclase | Cyclopropane-containing natural product | Halogen acts as a leaving group to facilitate cyclization | nih.gov |

Advanced Studies on Biochemical Interactions and Biological Systems Mechanistic Focus

Investigation of Molecular Interactions with Biological Targets

Cyclopropane (B1198618) carboxylate derivatives represent a unique class of molecules whose inherent ring strain can be exploited in the study of enzyme mechanisms. nih.gov The three-membered ring is a recurring motif in numerous natural products and is often crucial for their biological activities. nih.gov The study of how these compounds interact with enzymes, either inhibiting or activating them, provides valuable insights into enzymatic reactions and can guide the development of potent therapeutic agents. nih.gov

Mechanistic enzymology focuses on understanding the detailed course of an enzyme-catalyzed reaction, which is fundamental for conceptualizing different types of inhibitors. nih.gov Cyclopropane-containing molecules can act as mechanism-based inhibitors or affinity labels. The high reactivity of the strained ring allows these compounds to form covalent bonds with active site residues upon enzymatic processing, leading to irreversible inhibition. The enzymatic catalysis can trigger the opening of the cyclopropane ring, generating highly reactive intermediates that alkylate the enzyme. nih.gov

The type of inhibition—be it competitive, noncompetitive, or uncompetitive—can be determined using graphical analysis of kinetic data. nih.gov For instance, a plot of experimental data can distinguish between complete and partial inhibition and identify the nature of the interaction with the enzyme and substrate. nih.gov

While direct studies on Methyl 1-Methylcyclopropane-1-carboxylate are not extensively detailed in the provided context, the principles of enzyme interactions with cyclopropane derivatives are well-established. Enzymes known as cyclopropanases have evolved to form this structural motif, often through intermediates like carbocations, carbanions, or carbon radicals. nih.gov Conversely, other enzymes can catalyze the ring-opening of cyclopropane structures. nih.govnih.gov The specificity of these interactions is highlighted by the use of lipases, such as those from Candida antarctica, which can selectively react with one enantiomer of a racemic mixture of cyclopropane carboxylic acid esters for optical resolution. google.com

Table 1: General Mechanisms of Enzyme Interaction with Cyclopropane Derivatives

| Interaction Type | Description | Potential Outcome | Relevant Enzyme Classes |

|---|---|---|---|

| Mechanism-Based Inhibition | The enzyme processes the cyclopropane derivative, which is converted into a reactive intermediate that covalently modifies the enzyme's active site. | Irreversible enzyme inactivation. | Cytochrome P450s, Deaminases, Hydrolases |

| Competitive Inhibition | The cyclopropane derivative structurally mimics the natural substrate and competes for binding to the enzyme's active site without undergoing a reaction. | Reversible enzyme inhibition. | Various enzymes, depending on substrate similarity. |

| Enantioselective Activation/Reaction | An enzyme, such as a lipase, selectively acts on one stereoisomer of a cyclopropane carboxylate ester. google.com | Production of optically active compounds. google.com | Lipases, Esterases |

The significant ring strain within the cyclopropane skeleton makes it susceptible to ring-opening reactions under specific conditions, a property that is central to the biological activity of many cyclopropane-containing compounds. nih.gov These reactions can proceed through various mechanisms, including those mediated by enzymes, transition metals, or radical initiators, transforming the cyclopropane into a linear, functionalized aliphatic chain. researchgate.netacs.org

In biological systems, enzymatic catalysis can facilitate the opening of the cyclopropane ring to produce reactive intermediates. nih.gov For example, 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, catalyzes the ring-opening of its substrate, which is a precursor to the plant hormone ethylene (B1197577). nih.gov The reaction mechanism involves the formation of a Schiff base with the coenzyme, followed by the abstraction of a proton, which leads to the opening of the cyclopropane ring. nih.gov

Studies on cyclopropane derivatives have shown that radical intermediates often play a key role. nih.gov For instance, the addition of a radical to a cyclopropane derivative can form a cyclopropyl-substituted carbon radical. This species can readily undergo ring-opening to generate a more stable alkyl radical, which can then participate in further reactions, such as cyclization or atom transfer. nih.gov The formation of these intermediates is a critical step in the mechanism of action for compounds like duocarmycin, where sequence-specific DNA binding activates the cyclopropyl (B3062369) ring for alkylation of an adenine (B156593) residue. nih.gov

The nature of the substituents on the cyclopropane ring heavily influences the regioselectivity and stereospecificity of the ring-opening reaction. acs.orgacs.org Donor-acceptor (D-A) cyclopropanes, which are highly polarized, are particularly prone to ring-opening when attacked by nucleophiles, a process often promoted by Lewis acids. acs.org This reactivity makes them valuable building blocks in the synthesis of complex molecules. acs.org

Research into Ethylene Biosynthesis and Signaling Pathways using Cyclopropane Analogs

The cyclopropane ring is a key structural feature in the study of plant hormones, particularly ethylene. The immediate precursor to ethylene in plants is 1-aminocyclopropane-1-carboxylate (ACC), a cyclic amino acid. nih.gov This makes cyclopropane derivatives, including this compound, valuable tools for probing the ethylene biosynthesis and signaling pathways. Structure-activity relationship (SAR) studies investigate how modifications to the cyclopropane structure affect its biological activity, providing insights into the requirements for interaction with biological targets like hormone receptors. researchgate.net

The introduction of a cyclopropane ring into a molecule can confer conformational rigidity, which can be advantageous for binding to a biological target by reducing the entropic penalty of binding. researchgate.net SAR studies on various cyclopropane-containing compounds have demonstrated that small changes in the substitution pattern or stereochemistry of the cyclopropane ring can lead to significant differences in biological activity. For example, in a series of non-nucleoside reverse transcriptase inhibitors, the specific configuration of substituents on the cyclopropane fragment was critical for achieving picomolar activity. researchgate.net

In the context of plant hormones, cyclopropane analogs can act as agonists or antagonists of ethylene receptors. The size, shape, and electronic properties of the molecule, dictated by the substituents on the cyclopropane ring, determine the nature and strength of the interaction with the receptor. For instance, 1-methylcyclopropene (B38975) (1-MCP) is a potent inhibitor of ethylene responses and is used commercially to delay fruit ripening. Its efficacy stems from its ability to bind tightly to ethylene receptors, blocking the binding of ethylene. The SAR of such compounds helps in designing even more effective modulators of plant growth and development.

Table 2: Structure-Activity Relationship Insights for Cyclopropane Analogs

| Structural Feature | General Effect on Activity | Example Context |

|---|---|---|

| Ring Substitution | Alters steric and electronic properties, influencing receptor binding affinity and specificity. | Substituents on the cyclopropane ring can modulate the agonist/antagonist profile at ethylene receptors. |

| Stereochemistry | The specific enantiomer or diastereomer can be significantly more active, indicating a highly specific binding pocket in the biological target. researchgate.net | Enantiopure cyclopropanes synthesized via biocatalysis show high selectivity. utdallas.edu |

| Conformational Rigidity | The rigid cyclopropane scaffold can lock the molecule in a bioactive conformation, enhancing binding affinity by reducing the entropic cost. researchgate.net | Design of conformationally restricted analogs of known pharmacologically active compounds. researchgate.net |

The ethylene signaling pathway in plants is a well-characterized cascade that begins with the perception of gaseous ethylene by a family of membrane-anchored receptors, such as ETR1. nih.govnih.gov In the absence of ethylene, these receptors activate a Raf-like kinase, CTR1, which in turn represses downstream signaling components. researchgate.net The binding of ethylene to its receptors inactivates them, leading to the deactivation of CTR1. researchgate.net This relieves the repression on a key protein, EIN2, which then initiates a transcriptional cascade in the nucleus, primarily through the stabilization of transcription factors like EIN3. nih.govfrontiersin.org

Cyclopropane analogs can modulate this pathway at several key points. As mimics of ethylene, they can interact directly with the ethylene receptors. Potent antagonists like 1-MCP bind to the receptors with high affinity, preventing ethylene from binding and thereby keeping the signaling pathway in its "off" state. This blocks the downstream activation of EIN2 and EIN3, inhibiting ethylene-dependent gene expression and physiological responses like ripening and senescence. nih.gov

The modulation of the ethylene response involves complex regulatory networks. EIN3 and related transcription factors (EILs) bind to the promoters of primary ethylene response genes, including those encoding other transcription factors like the ERF (Ethylene Response Factor) family. researchgate.net These ERFs then regulate a broader set of downstream genes responsible for the ultimate physiological changes. researchgate.net By using cyclopropane analogs, researchers can dissect these complex interactions. For example, applying a cyclopropane-based ethylene inhibitor and observing the resulting changes in gene expression can help identify which genes are under the direct control of the ethylene pathway. This modulation is also interconnected with other hormone signaling pathways, including those for jasmonic acid and salicylic (B10762653) acid, allowing the plant to fine-tune its responses to various environmental stresses. researchgate.net

Computational methods are increasingly vital in modern chemical biology and drug discovery for predicting how small molecules like this compound and its analogs will interact with biological targets. wiley.com These in-silico approaches can significantly accelerate the process of identifying and optimizing biologically active compounds by modeling their interactions at a molecular level. nih.gov

One major category of computational tools is ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR assumes that similar molecules exhibit similar properties and seeks to build a mathematical model that correlates the chemical structure of a compound with its biological activity. nih.gov This can be used to predict the efficacy of new cyclopropane analogs as plant hormone modulators based on the known activities of related compounds.

Structure-based methods, such as molecular docking, use the three-dimensional structure of the target protein (e.g., an ethylene receptor) to predict the binding mode and affinity of a ligand. wiley.com This approach can provide detailed insights into the specific interactions—such as hydrogen bonds or hydrophobic contacts—between a cyclopropane analog and the receptor's binding site. This information is invaluable for designing new molecules with improved binding and desired biological effects.

More advanced computational methods, like Density Functional Theory (DFT), are a type of quantum mechanics (QM) calculation that can be used to evaluate aspects like metabolic stability and the likelihood of bond-breaking events, which is particularly relevant for cyclopropane rings that can undergo ring-opening. nih.govnih.gov By combining these computational approaches, researchers can build predictive models for the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to prioritize which molecules should be synthesized and tested experimentally. nih.gov

Table 3: Computational Methods in the Study of Cyclopropane Analogs

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. wiley.com | Binding mode, binding energy, identification of key interacting residues. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the activity of new compounds. nih.gov | Predicted biological efficacy (e.g., IC50, EC50). |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features responsible for a molecule's biological activity. nih.gov | A model for virtual screening of compound libraries to find new active molecules. |

| Quantum Mechanics (e.g., DFT) | Calculates electronic structure and properties to understand reactivity and metabolic stability. nih.gov | Reaction mechanisms, bond-breaking energies (e.g., for ring-opening). |

Q & A

Q. What are the common synthetic routes for Methyl 1-Methylcyclopropane-1-carboxylate?

The compound is synthesized via cyclopropanation reactions. Key steps include:

- Cyclopropane ring formation : Using methacrylic acid derivatives and diazo compounds (e.g., diazoacetates) under controlled conditions to generate the strained cyclopropane ring .

- Esterification : Introducing the methyl ester group via acid-catalyzed reactions with methanol .

- Purification : Chromatography or recrystallization to isolate the product, with yields optimized by adjusting reaction time and temperature (typically 0–25°C) .

Q. How is the compound characterized after synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane ring geometry and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₆H₁₀O₂, 114.14 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of ester carbonyl (C=O) stretch at ~1700 cm⁻¹ .

Q. What structural features influence its reactivity?

- Cyclopropane ring strain : Enhances susceptibility to ring-opening reactions under acidic or thermal conditions .

- Methyl ester group : Participates in nucleophilic acyl substitutions, enabling further derivatization (e.g., hydrolysis to carboxylic acids) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Q. How is purity assessed during synthesis?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

- Melting Point Analysis : Compare observed mp (110–114°C) with literature values .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Chiral catalysts : Use enantioselective catalysts (e.g., Rh(II) complexes) in cyclopropanation to favor specific stereoisomers .

- Asymmetric induction : Optimize solvent polarity and temperature to enhance diastereomeric excess (e.g., THF at -20°C) .

Q. How to resolve conflicting reports on biological activity data?

- Dose-response studies : Systematically vary concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Target validation : Use CRISPR knockouts or siRNA to confirm specificity in cellular assays .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., ACC deaminases) .

- DFT calculations : Analyze cyclopropane ring strain energy (~27 kcal/mol) and its impact on reactivity .

Q. What strategies enhance bioactivity via substituent modification?

- SAR studies : Replace the methyl ester with bulkier groups (e.g., tert-butyl) to improve metabolic stability .

- Amino group functionalization : Introduce electron-withdrawing groups (e.g., nitro) to modulate H-bonding with receptors .

Q. How to stabilize the compound during long-term storage?

- Lyophilization : Freeze-dry in inert atmospheres (argon) to prevent oxidation .

- Additives : Include stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation .

Q. What techniques identify reaction byproducts for process optimization?

- GC-MS : Monitor volatile byproducts (e.g., methyl acrylate) during cyclopropanation .

- LC-TOF : Detect non-volatile impurities (e.g., dimerization products) with high mass accuracy .

Q. How to determine enantiomeric excess (ee) in chiral derivatives?

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for enantiomer quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.